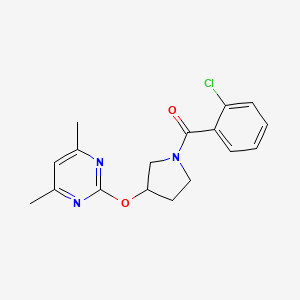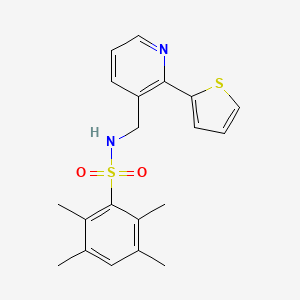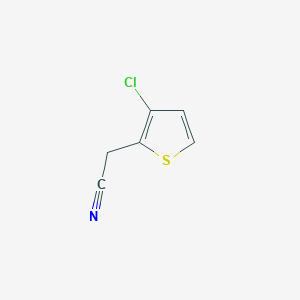
Ethyl 2-bromo-cyclobutane carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-cyclobutane carboxylate is a chemical compound with the CAS Number: 2983-89-3 . It has a molecular weight of 207.07 and is a liquid in its physical form . It is stored at a temperature of 4°C .
Synthesis Analysis
Ethyl cyclobutanecarboxylate can be used in the synthesis of cyclobutylidenecyclopropane by a three-step sequence . It is closely related to cyclobutanecarbonyl chloride which is puckered with an equatorial substituent .Molecular Structure Analysis
The IUPAC name of Ethyl 2-bromo-cyclobutane carboxylate is ethyl 2-bromocyclobutane-1-carboxylate . The Inchi Code is 1S/C7H11BrO2/c1-2-10-7(9)5-3-4-6(5)8/h5-6H,2-4H2,1H3 and the InChI key is NVYFOAIDPCMXGS-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyclobutanes, such as Ethyl 2-bromo-cyclobutane carboxylate, have been studied extensively from both a theoretical and preparative point of view . They have rich synthetic value because of their high strain energy . New approaches for preparing, functionalizing, and using cyclobutanes in “strain-release” transformations have positioned these compounds to be powerful synthetic workhorses .Physical And Chemical Properties Analysis
Ethyl 2-bromo-cyclobutane carboxylate has a molecular weight of 207.07 . It is a liquid in its physical form and is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Aminocyclobutane Carboxylic Acid
Ethyl 2-bromo-cyclobutane carboxylate is utilized in the synthesis of 1-aminocyclobutane carboxylic acid, which is an important intermediate in pharmaceuticals and agrochemicals .
[2 + 2] Cycloaddition Reactions
This compound is involved in [2 + 2] cycloaddition reactions, a fundamental method in organic synthesis for constructing cyclobutane rings, which are core structures in many natural products and pharmaceuticals .
Strain-Release Transformations
Ethyl 2-bromo-cyclobutane carboxylate is used in strain-release transformations, where the inherent strain in the cyclobutane ring is exploited to create more complex molecules .
Neuroprotection Studies
In medicinal chemistry, derivatives of Ethyl 2-bromo-cyclobutane carboxylate have shown potential for neuroprotection against oxidative stress-induced cell death .
Metal Chelation
Compounds derived from Ethyl 2-bromo-cyclobutane carboxylate have been studied for their ability to chelate metal ions, which is valuable in the treatment of metal-related disorders .
Pharmaceutical Development
The recent patent literature indicates an emerging interest in using derivatives of this compound in pharmaceutical development, highlighting its potential as a versatile reagent .
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-cyclobutane carboxylate involves the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . Formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily making α-bromination possible .
Safety and Hazards
Ethyl 2-bromo-cyclobutane carboxylate is considered hazardous . It is a highly flammable liquid and vapor . It may cause an allergic skin reaction and serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
ethyl 2-bromocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-4-6(5)8/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFOAIDPCMXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromocyclobutane-1-carboxylate | |
CAS RN |
2983-89-3 |
Source


|
| Record name | ethyl 2-bromocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)
![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)
![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)
![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2963798.png)

![6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2963800.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2963802.png)